5-bromo-7-nitro-2H-indazole-3-carbaldehyde
Description
Significance of Indazole Heterocycles in Contemporary Chemical Research
Indazole and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry and materials science. nih.govpnrjournal.com The indazole ring is considered a "privileged scaffold" because it can interact with a wide range of biological targets, forming the core structure of numerous pharmacologically active molecules. austinpublishinggroup.comnih.gov These compounds are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anti-HIV properties. nih.govnih.gov
The structural versatility of the indazole nucleus, which exists in two principal tautomeric forms (1H- and 2H-indazole), allows for extensive functionalization at various positions. This adaptability enables chemists to fine-tune the electronic and steric properties of indazole-based molecules to optimize their interaction with specific biological targets. austinpublishinggroup.com Consequently, the development of novel synthetic routes to access diverse indazole derivatives remains an active and important area of contemporary chemical research. researchgate.netorganic-chemistry.org
Overview of Substituted Indazoles in Chemical Biology and Organic Synthesis
In the realm of chemical biology, substituted indazoles are instrumental in the design of targeted therapeutic agents. A significant number of indazole derivatives function as kinase inhibitors, a class of drugs that block enzymes responsible for cell signaling and growth, which are often dysregulated in cancer. nih.govrsc.org For example, Pazopanib and Niraparib are FDA-approved anticancer drugs that feature a 2H-indazole scaffold. nih.gov
From the perspective of organic synthesis, substituted indazoles serve as versatile building blocks for the construction of more complex molecular architectures. The presence of multiple reaction sites on the indazole ring allows for selective modifications, leading to a diverse library of compounds. Synthetic chemists have developed numerous methodologies for the regioselective functionalization of the indazole core, enabling the precise installation of various substituents to explore structure-activity relationships. organic-chemistry.orgnih.gov
Specific Contextualization of Halo- and Nitro-Substituted Indazole Scaffolds
The introduction of halogen (halo) and nitro substituents onto the indazole scaffold significantly enhances its synthetic utility and modulates its biological activity.
Halo-substituted indazoles , particularly bromo-derivatives, are highly valued intermediates in organic synthesis. The bromine atom can be readily transformed into other functional groups or used as a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the straightforward introduction of carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for molecular diversification. For instance, 5-bromo-1H-indazole-3-carbaldehyde is a key precursor for creating a variety of 3-substituted indazoles. nih.govrsc.org
Nitro-substituted indazoles are characterized by the strong electron-withdrawing nature of the nitro group. This electronic feature significantly influences the reactivity of the indazole ring system. The nitro group can also be chemically transformed, most notably through reduction to an amino group. This resultant amine provides a new site for further functionalization, such as amide bond formation. Furthermore, the position of the nitro group can direct the regioselectivity of subsequent reactions. Specifically, 7-nitroindazoles are valuable synthetic intermediates. austinpublishinggroup.comrsc.orgnih.gov
Rationale for Research Focus on 5-Bromo-7-nitro-2H-indazole-3-carbaldehyde
The specific compound, this compound, represents a highly strategic target in synthetic chemistry due to its unique combination of functional groups on the less common 2H-indazole tautomeric core. Each substituent offers a distinct and orthogonal chemical handle for elaboration, making this molecule a particularly versatile platform for constructing complex, polyfunctionalized indazole derivatives.
The rationale for focusing on this specific scaffold can be broken down as follows:
The 2H-Indazole Core : This tautomer is a key feature in several bioactive molecules, and synthetic strategies that selectively yield 2H-indazoles are of significant interest. nih.govresearchgate.net
The 3-Carbaldehyde Group : This aldehyde function is a versatile precursor for a wide array of chemical transformations. nih.govrsc.org It can be converted into alkenes, alcohols, amines, or used to construct other heterocyclic rings, providing a primary vector for building molecular complexity at the 3-position. nih.govrsc.org
The 5-Bromo Substituent : This serves as a robust handle for cross-coupling reactions, enabling the introduction of aryl, alkyl, or other moieties to expand the molecular framework.
The 7-Nitro Group : This powerful electron-withdrawing group modulates the electronic properties of the entire molecule. It can also be reduced to an amine, offering an additional, distinct site for derivatization.
In essence, this compound is a trifunctionalized intermediate that provides chemists with multiple, independent points of modification. This high degree of "tunability" makes it an exceptionally valuable building block for combinatorial chemistry and the synthesis of targeted libraries of compounds for drug discovery and materials science applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-7-nitro-2H-indazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3O3/c9-4-1-5-6(3-13)10-11-8(5)7(2-4)12(14)15/h1-3H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWCJRDAGJWKNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NNC(=C21)C=O)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646836 | |
| Record name | 5-Bromo-7-nitro-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000343-50-9 | |
| Record name | 5-Bromo-7-nitro-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Reaction Mechanisms Pertaining to Indazole Formation and Functionalization
Mechanistic Hypotheses for Indazole Ring Cyclization
The formation of the bicyclic indazole system can be achieved through various synthetic routes, each with its own proposed mechanism for the crucial N–N bond formation and ring closure.
The construction of the pyrazole (B372694) ring fused to a benzene (B151609) ring in indazoles involves the formation of a nitrogen-nitrogen bond, which can be achieved through several mechanistic pathways. One prominent method is the oxidative cyclization of 2-aminomethyl-phenylamines. In this approach, the proposed mechanism commences with the oxidation of the anilinic nitrogen to a nitroso intermediate. This is followed by a nucleophilic addition and subsequent cyclization to form the indazole ring. aub.edu.lb This method is notable for its ability to produce all three tautomeric forms of indazoles. aub.edu.lb
Another significant pathway is the Davis-Beirut reaction, which utilizes a key o-nitrosobenzaldehyde intermediate. organic-chemistry.orgresearchgate.net This reaction proceeds via an N-N bond-forming heterocyclization between a nucleophilic and an electrophilic nitrogen atom. researchgate.net The versatility of this reaction allows for the synthesis of a wide array of indazole derivatives. researchgate.net Mechanistic insights suggest that for the formation of 2-substituted indazolones, a base-mediated in situ conversion of an o-nitrobenzyl alcohol to the corresponding o-nitrosobenzaldehyde is a key step. organic-chemistry.org The subsequent condensation with a primary amine leads to the indazolone product. organic-chemistry.org
Furthermore, radical pathways have also been implicated in N-N bond formation for the synthesis of certain indazole derivatives. researchgate.net For instance, the synthesis of indazol-3(2H)-ones has been suggested to proceed through a radical mechanism. researchgate.net
The 1,3-dipolar cycloaddition represents a powerful and convergent approach to the synthesis of the indazole core. This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. organic-chemistry.org A common strategy employs the reaction of arynes, serving as the dipolarophile, with diazo compounds, which act as the 1,3-dipole. organic-chemistry.org For example, α-substituted α-diazomethylphosphonates react with arynes to efficiently produce 3-substituted-1H-indazoles. organic-chemistry.org
Another variation of this pathway involves the use of sydnones as the 1,3-dipole. The reaction of sydnones with arynes provides a rapid and efficient route to 2H-indazoles under mild conditions. nih.gov The proposed mechanism involves a [3+2] dipolar cycloaddition, followed by the extrusion of carbon dioxide in a retro-[4+2] cycloaddition to yield the aromatic 2H-indazole. nih.gov
Indazoles are amphiprotic molecules, capable of both accepting and donating a proton. The position of protonation significantly influences the reactivity and tautomeric equilibrium of the indazole ring. Indazole exists in two main tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally considered to be more thermodynamically stable. nih.govnih.gov
In acidic media, indazoles are protonated to form indazolium cations. nih.govresearchgate.net The site of protonation is dependent on the substituents present on the ring. For instance, in the reaction of indazoles with formaldehyde (B43269) in aqueous hydrochloric acid, the reaction proceeds through the protonated indazolium cation. nih.gov The pKa values of nitro-substituted indazoles indicate that the introduction of an electron-withdrawing nitro group decreases the basicity of the indazole ring. nih.gov
The tautomeric equilibrium is also affected by protonation. While the 1H-tautomer is typically more stable in neutral conditions, the relative stability can be influenced by the electronic nature of substituents. nih.gov For 7-nitro-1H-indazole, a strong hydrogen bond between the N-H and the nitro group has been observed, which can influence its reactivity. researchgate.net Computational studies have been employed to predict the most favorable protonation sites and to understand the resulting changes in electronic structure and reactivity. mdpi.com
Mechanistic Studies of Functional Group Transformations on the Indazole Scaffold
Once the indazole core is formed, subsequent functionalization, such as alkylation or acylation at the nitrogen atoms, is crucial for developing diverse derivatives. The regioselectivity of these transformations is a key challenge.
The alkylation or acylation of indazoles can occur at either the N1 or N2 position, leading to a mixture of regioisomers. The control of this regioselectivity is a subject of extensive research and is influenced by a variety of factors.
The outcome of N-alkylation and N-acylation is a delicate interplay of steric and electronic factors of the indazole substrate, the nature of the electrophile, and the reaction conditions (base, solvent, and temperature).
Electronic Effects: The electronic nature of substituents on the indazole ring plays a pivotal role in directing the site of functionalization. Electron-withdrawing groups, such as the nitro group in 5-bromo-7-nitro-2H-indazole-3-carbaldehyde, can significantly influence the electron density at the N1 and N2 positions. For example, the presence of a nitro group at the C-7 position has been shown to confer excellent N2 regioselectivity in N-alkylation reactions. nih.govresearchgate.net This is attributed to the electron-withdrawing nature of the nitro group, which deactivates the N1 position towards electrophilic attack.
Steric Effects: Steric hindrance around the nitrogen atoms can also dictate the regiochemical outcome. Bulky substituents at the C-7 position can hinder the approach of an electrophile to the N1 position, thereby favoring reaction at the less sterically encumbered N2 position. Conversely, bulky substituents at the C-3 position may favor N1 alkylation. Quantum mechanical analyses have correlated the steric effects of C3 substituents with the energy difference between the transition states for N1 and N2 alkylation. wuxibiology.com
Reaction Conditions: The choice of base and solvent is also critical in controlling the N1/N2 selectivity. For instance, in the N-alkylation of indazoles, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been found to be a promising system for achieving high N1 selectivity for certain substituted indazoles. nih.govresearchgate.net In contrast, different solvent systems can lead to altered selectivity. nih.gov Density functional theory (DFT) calculations have suggested that in some cases, a chelation mechanism involving the cation of the base can favor the formation of N1-substituted products. beilstein-journals.orgnih.gov Non-covalent interactions have also been proposed to drive the formation of N2-products. beilstein-journals.orgnih.gov
Regioselective N-acylation can also be achieved, with some methods favoring the formation of the N1-substituted regioisomer through the isomerization of the initially formed N2-acylindazole to the more thermodynamically stable N1-isomer. nih.govbeilstein-journals.org
The following table summarizes the influence of various factors on the N1/N2 selectivity in the N-alkylation of substituted indazoles:
| Factor | Influence on N1/N2 Selectivity | Example |
| Electronic Effects | Electron-withdrawing groups at C-7 favor N2 alkylation. | C-7 NO2 substituted indazoles show ≥ 96% N2 selectivity. nih.govresearchgate.net |
| Steric Effects | Bulky substituents at C-7 can favor N2 alkylation due to steric hindrance at N1. | 7-carboxylate indazole can be unreactive towards N1 alkylation due to steric effects. nih.gov |
| Base/Solvent System | The choice of base and solvent can significantly alter the N1/N2 ratio. | NaH in THF often favors N1 selectivity for many indazoles. nih.govresearchgate.net |
| Chelation/Interactions | Cations from the base can chelate with the indazole, directing alkylation. Non-covalent interactions can also play a role. | DFT calculations suggest a chelation mechanism for N1-selectivity with cesium carbonate. beilstein-journals.orgnih.gov |
Regiochemical Control in N-Alkylation and N-Acylation of Indazoles
Catalytic and Non-Covalent Interactions Influencing Regioselectivity
The regioselectivity of reactions in the formation and functionalization of the indazole scaffold, a core component of "this compound," is significantly governed by a complex interplay of catalytic and non-covalent interactions. nih.govnih.gov In processes such as N-alkylation, the choice between substitution at the N-1 or N-2 position is not random but can be directed by carefully selected reaction conditions that leverage these subtle forces. nih.govbeilstein-journals.org
Research has demonstrated that chelation is a powerful mechanism for directing regioselectivity. For instance, in the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, the use of a cesium-based catalyst promotes the formation of N-1 substituted products. nih.govbeilstein-journals.org Density Functional Theory (DFT) calculations suggest that the cesium cation (Cs+) engages in a chelation interaction with the indazole's N-2 nitrogen and the oxygen atom of the C-3 carboxylate substituent. This coordination effectively blocks the N-2 position, thereby directing the incoming electrophile to the N-1 position. nih.govbeilstein-journals.org A similar chelation-driven mechanism has been postulated for reactions using sodium hydride (NaH), where the Na+ cation coordinates with the N-2 atom and an electron-rich oxygen atom in a C-3 substituent, favoring N-1 selectivity. nih.gov
Conversely, the formation of N-2 substituted products is often driven by other non-covalent interactions (NCIs) when chelation is not the dominant factor. nih.gov These interactions can include hydrogen bonds, ion pairs, and other weaker forces that influence the orientation of the substrate and reagents. nih.govnih.gov The strategic incorporation of sites capable of forming these non-covalent bonds into catalyst ligands can effectively control the reaction's outcome, guiding functionalization to a specific position on the indazole ring. nih.gov
Table 1: Influence of Catalytic Systems on N-Alkylation Regioselectivity of Indazoles
| Catalyst/Base | Proposed Interaction | Predominant Isomer | Reference |
| Cesium Carbonate (Cs₂CO₃) | Chelation (Cs⁺ with N-2 and C-3 substituent) | N-1 | nih.govbeilstein-journals.org |
| Sodium Hydride (NaH) | Chelation (Na⁺ with N-2 and C-3 substituent) | N-1 | nih.gov |
| Phosphonium Salt | Non-Covalent Interactions (NCIs) | N-2 | nih.gov |
Mechanistic Pathway of Indole (B1671886) Nitrosation to Indazole-3-carbaldehydes
The reaction commences with the nitrosation at the C3 position of the indole, a step that is typically performed using a nitrosating agent generated in situ from sodium nitrite (B80452) under acidic conditions. nih.govrsc.org This initial electrophilic attack leads to the formation of a crucial oxime intermediate. nih.govresearchgate.net The presence of this oxime facilitates the subsequent addition of a water molecule at the C2 position of the indole ring. nih.gov This hydration event is the trigger for the cleavage of the pyrrole (B145914) ring of the indole. The reaction culminates in a ring-closure step, where the nitrogen atoms rearrange to form the pyrazole ring characteristic of the indazole, yielding the final 1H-indazole-3-carboxaldehyde product. nih.govrsc.org
Identification and Characterization of Reaction Intermediates
The key to understanding the conversion of indoles to indazole-3-carbaldehydes lies in the identification of the reaction intermediates. The primary and most critical intermediate in this pathway is the oxime formed from the initial nitrosation at the C3 position of the indole. nih.govresearchgate.net This oxime (often designated as intermediate 2 in reaction schemes) is the precursor to the ring-opening step. nih.gov
Following the formation of the oxime, subsequent reactive intermediates are generated. Studies indicate that for electron-rich indoles, these intermediates (sometimes labeled as 2 , 3 , and 4 in mechanistic diagrams) form rapidly even at low temperatures such as 0 °C. rsc.org The conversion of these intermediates into the final indazole product, however, may require higher temperatures. rsc.org The trapping of the oxime intermediate by water is a crucial step that prevents side reactions, such as dimerization, which can occur if the intermediate reacts with another molecule of the starting indole. researchgate.net
Role of Solvent and Acidic Conditions in Reaction Progression
The progression and efficiency of the indole-to-indazole conversion are highly dependent on the solvent system and the acidic conditions employed. The reaction is typically conducted in a slightly acidic environment, which is essential for generating the active nitrosating species from sodium nitrite. nih.govresearchgate.net Hydrochloric acid (HCl) is commonly used for this purpose. rsc.org The pH of the reaction medium is a critical parameter; for instance, reactions conducted with an excess of NaNO₂ relative to HCl result in an acidic pH (e.g., 3.5) that is conducive to the reaction. rsc.org
The choice of solvent also plays a pivotal role. A mixture of water and an organic solvent like dimethylformamide (DMF) is often utilized. nih.gov Water is necessary for the hydrolysis step that triggers the ring opening of the indole intermediate. nih.govresearchgate.net The reaction conditions, including the mode of addition of reagents, are optimized to maximize the yield of the desired indazole-3-carbaldehyde. A "reverse addition" procedure, where the indole solution is added slowly to the pre-formed nitrosating mixture, has been found to be particularly effective. nih.govresearchgate.netrsc.org This technique helps to maintain a low concentration of the indole, minimizing the formation of dimeric side products and significantly improving the reaction yield. researchgate.netrsc.org Furthermore, the reaction temperature is adjusted based on the electronic properties of the indole substrate; electron-deficient indoles, such as nitro-substituted variants, often require higher temperatures (e.g., 80 °C) for the reaction to proceed to completion. rsc.org
Application of Computational Chemistry in Mechanistic Investigations
Computational chemistry has become an indispensable tool for elucidating the complex reaction mechanisms involved in the synthesis and functionalization of indazoles. nih.gov Theoretical calculations provide profound insights into reaction pathways, transition state structures, and the electronic factors that govern reactivity and selectivity. nih.govnih.gov
Density Functional Theory (DFT) for Transition State Analysis and Energy Profiling
Density Functional Theory (DFT) is a powerful computational method extensively used to investigate the mechanisms of indazole formation and functionalization. nih.govnih.govnih.gov DFT calculations are employed to map out the potential energy surface of a reaction, allowing for the identification of transition states and the calculation of activation energy barriers. nih.gov This analysis is crucial for understanding reaction kinetics and predicting the most favorable reaction pathway.
For example, in the study of regioselective N-alkylation of indazoles, DFT calculations have been instrumental in validating proposed mechanisms. nih.govbeilstein-journals.org By modeling the transition states for both N-1 and N-2 alkylation, researchers can compare the energy profiles and rationalize the observed product distribution. DFT has been used to support the hypothesis of a chelation-controlled mechanism for N-1 substitution, where the calculated energy profile for the chelated pathway is lower than the alternative non-chelated pathway. nih.gov Similarly, DFT has been applied to study the turnover-limiting step in other indazole syntheses, such as the (3 + 1) cheletropic addition between a phosphetane (B12648431) catalyst and a nitroarene substrate. nih.gov
Electronic Structure Analysis (e.g., Partial Charges, Fukui Indices) to Predict Reactivity
Beyond energy profiling, the analysis of a molecule's electronic structure provides critical information for predicting its reactivity. nih.govnih.gov Methods such as Natural Bond Orbital (NBO) analysis are used to calculate atomic partial charges, offering a quantitative measure of the electron distribution within the indazole ring. nih.govbeilstein-journals.org These charges can help identify the most nucleophilic or electrophilic sites in the molecule.
A more sophisticated approach involves the use of Fukui indices, which are derived from conceptual DFT. nih.govrowansci.com Fukui indices quantify how the electron density at a specific atomic site changes upon the addition or removal of an electron, making them excellent descriptors for predicting site selectivity in chemical reactions. rowansci.comsubstack.com There are three main types of Fukui indices:
f(+) : Predicts reactivity towards nucleophiles (electrophilic attack). substack.comfaccts.de
f(-) : Predicts reactivity towards electrophiles (nucleophilic attack). substack.comfaccts.de
f(0) : Predicts reactivity towards radicals. substack.com
In the context of indazole chemistry, calculating the Fukui indices and partial charges for the N-1 and N-2 atoms provides a theoretical basis for predicting the regioselectivity of functionalization reactions like alkylation. nih.govbeilstein-journals.org A higher Fukui index (f(-)) or a more negative partial charge on one nitrogen atom compared to the other would suggest it is the more nucleophilic and thus the more likely site of electrophilic attack. nih.gov These computational predictions have been shown to correlate well with experimental observations, further validating the proposed reaction pathways. nih.govbeilstein-journals.org
Table 2: Calculated Electronic Properties for Reactivity Prediction in Indazoles
| Property | Calculation Method | Application | Reference |
| Partial Charges | Natural Bond Orbital (NBO) Analysis | Predicts nucleophilicity/electrophilicity of N-1 vs. N-2 | nih.govbeilstein-journals.org |
| Fukui Indices (f⁻) | Conceptual DFT | Quantifies susceptibility to electrophilic attack at N-1 vs. N-2 | nih.govbeilstein-journals.org |
Strategic Derivatization and Chemical Functionalization of 5 Bromo 7 Nitro 2h Indazole 3 Carbaldehyde
Transformations of the Aldehyde Functionality at C3
The aldehyde group at the C3 position of the indazole ring is a crucial site for synthetic elaboration. Its electrophilic carbon atom readily participates in reactions that extend carbon chains, form new heterocyclic rings, or alter its oxidation state. These transformations are fundamental for creating a variety of polyfunctionalized 3-substituted indazoles. rsc.org
The aldehyde functionality provides a direct route to introduce carbon-carbon double bonds at the C3 position through olefination reactions, thereby extending the carbon framework of the molecule.
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid derivatives, cyanoacetates), typically catalyzed by a weak base like piperidine (B6355638) or pyridine. This reaction with 5-bromo-7-nitro-2H-indazole-3-carbaldehyde would yield α,β-unsaturated systems, which are valuable intermediates for further Michael additions or cycloadditions.
Wittig Reaction: The Wittig reaction offers another powerful method for converting the C3-aldehyde into an alkene. nih.gov This reaction utilizes a phosphorus ylide (a Wittig reagent) to introduce a wide variety of substituted vinyl groups with high chemo- and regioselectivity. The nature of the ylide (stabilized or non-stabilized) can be chosen to control the stereochemistry (E/Z) of the resulting alkene.
| Reaction Type | Reagent Example | Product Type |
| Knoevenagel Condensation | Diethyl malonate | Diethyl 2-((5-bromo-7-nitro-2H-indazol-3-yl)methylene)malonate |
| Knoevenagel Condensation | Malononitrile | 2-((5-bromo-7-nitro-2H-indazol-3-yl)methylene)malononitrile |
| Wittig Reaction | (Triphenylphosphoranylidene)acetonitrile | 3-(5-bromo-7-nitro-2H-indazol-3-yl)acrylonitrile |
| Wittig Reaction | Methyl (triphenylphosphoranylidene)acetate | Methyl 3-(5-bromo-7-nitro-2H-indazol-3-yl)acrylate |
The C3-aldehyde is a key precursor for constructing novel fused heterocyclic systems by reacting it with various binucleophilic reagents. nih.govrsc.org These reactions significantly increase the structural complexity and diversity of the indazole derivatives.
Formation of Oxazoles and Thiazoles: Reaction with reagents like tosylmethyl isocyanide (for oxazoles) or 2-aminothiophenol (B119425) (for benzothiazoles) can lead to the formation of five-membered heterocyclic rings fused or attached to the indazole C3 position.
Formation of Benzimidazoles: Condensation with o-phenylenediamines, followed by oxidative cyclization, yields indazolyl-substituted benzimidazoles.
Formation of Isoindazoles: Cyclisation reactions can also lead to the formation of isoindazoles. nih.gov
| Target Heterocycle | Binucleophilic Reagent Example | Reaction Description |
| Benzoxazole | 2-Aminophenol | Condensation followed by cyclodehydration. |
| Benzothiazole | 2-Aminothiophenol | Condensation followed by cyclodehydration. |
| Benzimidazole | o-Phenylenediamine | Condensation to form a Schiff base, followed by oxidative cyclization. |
| Quinoxaline | o-Phenylenediamine | Condensation reaction leading to the formation of a six-membered heterocyclic ring. |
The oxidation state of the aldehyde group can be readily modified to introduce other important functional groups such as alcohols, amines, and carboxylic acids. rsc.org
Reduction to Alcohols: The aldehyde can be easily reduced to a primary alcohol, (5-bromo-7-nitro-2H-indazol-3-yl)methanol, using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). This alcohol can be further functionalized, for example, through esterification or etherification.
Conversion to Amines: Reductive amination provides a direct pathway to primary, secondary, or tertiary amines. This one-pot reaction involves the initial formation of an imine with ammonia (B1221849) or a primary/secondary amine, which is then reduced in situ by agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).
Oxidation to Carboxylic Acids: The aldehyde can be oxidized to the corresponding 5-bromo-7-nitro-2H-indazole-3-carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like sodium chlorite (B76162) (NaClO₂) to avoid over-oxidation or side reactions with other functional groups. The resulting carboxylic acid is a versatile intermediate for the synthesis of amides, esters, and other acid derivatives. researchgate.netchemicalbook.com
| Transformation | Reagent(s) | Product Functional Group |
| Reduction | Sodium borohydride (NaBH₄) | Primary Alcohol |
| Reductive Amination | Ammonia/Amine + NaBH₃CN or NaBH(OAc)₃ | Amine |
| Oxidation | Potassium permanganate (KMnO₄) or NaClO₂ | Carboxylic Acid |
Exploitation of the Bromine Substituent at C5
The bromine atom at the C5 position is an excellent handle for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions or nucleophilic substitution.
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation in modern organic synthesis. The C5-bromoindazole is an ideal substrate for these transformations.
Suzuki-Miyaura Coupling: This reaction couples the bromoindazole with an organoboron reagent (boronic acid or ester) to form a new C-C bond. nih.govorganic-chemistry.org It is widely used to introduce aryl, heteroaryl, or vinyl groups at the C5 position. The reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ and a base like K₂CO₃ or Cs₂CO₃. nih.govresearchgate.net This methodology allows for the facile production of indazole-based heteroaryl compounds. nih.gov
Stille Coupling: The Stille reaction involves the coupling of the bromoindazole with an organostannane reagent. It is known for its tolerance of a wide variety of functional groups, although the toxicity of the tin reagents is a drawback.
Buchwald-Hartwig Amination: This reaction is a premier method for forming C-N bonds by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand (e.g., X-Phos, BINAP). wikipedia.orgorganic-chemistry.orgbeilstein-journals.org It allows for the introduction of a diverse range of primary and secondary amines, including anilines and alkylamines, at the C5 position. wikipedia.org
| Reaction Name | Coupling Partner | Catalyst/Ligand System (Example) | Bond Formed | Product Type |
| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | C-C | 5-Phenyl-7-nitro-2H-indazole derivative |
| Stille Coupling | Tributyl(vinyl)tin | Pd(PPh₃)₄ | C-C | 5-Vinyl-7-nitro-2H-indazole derivative |
| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃ / X-Phos / NaOtBu | C-N | 5-(Morpholin-4-yl)-7-nitro-2H-indazole derivative |
While less common than cross-coupling, the bromine at C5 can potentially undergo nucleophilic aromatic substitution (SNAr). The viability of this reaction is significantly enhanced by the presence of the strongly electron-withdrawing nitro group at the C7 position, which stabilizes the negative charge of the Meisenheimer complex intermediate formed during the reaction. This activation makes the C5 position more susceptible to attack by strong nucleophiles.
Potential nucleophiles for this reaction include alkoxides (e.g., sodium methoxide), thiolates, and amines under forcing conditions (high temperature/pressure). The success and rate of the substitution would depend heavily on the reaction conditions and the nucleophilicity of the attacking species.
| Nucleophile Example | Reagent | Potential Product Type |
| Alkoxide | Sodium methoxide | 5-Methoxy-7-nitro-2H-indazole derivative |
| Thiolate | Sodium thiophenoxide | 5-(Phenylthio)-7-nitro-2H-indazole derivative |
| Amine | Pyrrolidine | 5-(Pyrrolidin-1-yl)-7-nitro-2H-indazole derivative |
Reductive Debromination and Selective Halogen Exchange
The bromine atom at the C5 position serves as a versatile handle for introducing further molecular diversity through reactions such as reductive debromination and halogen-metal exchange. Reductive debromination, typically achieved through catalytic hydrogenation or with metal hydrides, would yield the corresponding 7-nitro-2H-indazole-3-carbaldehyde, effectively removing the halogen substituent.
More synthetically valuable are selective halogen-metal exchange reactions, which convert the C-Br bond into a more reactive organometallic species. This transformation allows for the formation of new carbon-carbon or carbon-heteroatom bonds. For instance, treatment with organolithium reagents or Grignard reagents like isopropylmagnesium chloride can facilitate the exchange. organic-chemistry.org The resulting arylmagnesium or aryllithium intermediate can then be quenched with a variety of electrophiles to introduce new substituents at the C5 position. The regioselectivity of such exchanges can be influenced by the electronic nature of other substituents on the aromatic ring. organic-chemistry.org
Chemical Modifications Involving the Nitro Substituent at C7
The nitro group at the C7 position profoundly influences the molecule's reactivity and provides a key site for functionalization.
Reduction of the Nitro Group to Amino Functionality and Subsequent Derivatization
The reduction of the C7 nitro group to a primary amino group is a fundamental transformation that opens up a vast array of derivatization possibilities. This conversion is one of the most common reactions for nitro compounds. wikipedia.org A variety of reagents and conditions can be employed to achieve this reduction with high efficiency. organic-chemistry.org
Common Reduction Methods:
Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere is a clean and effective method. wikipedia.orgorganic-chemistry.org
Metal-Acid Systems: Classic methods include the use of metals like iron, tin, or zinc in the presence of an acid (e.g., HCl or acetic acid). wikipedia.orgunimi.it
Transfer Hydrogenation: Reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst can serve as the hydrogen source. unimi.it
Other Reagents: Stoichiometric reductants such as sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) are also widely used. wikipedia.org
The mechanism of nitro reduction can proceed through different pathways, often involving nitroso and hydroxylamine (B1172632) intermediates. unimi.it Once formed, the resulting 5-bromo-7-amino-2H-indazole-3-carbaldehyde can undergo numerous subsequent reactions at the newly introduced amino group, including acylation, alkylation, sulfonylation, and diazotization, allowing for the synthesis of a diverse library of compounds.
Exploitation of the Nitro Group's Electron-Withdrawing Effects on Ring Reactivity
The nitro group is a powerful electron-withdrawing group, exerting its influence through both resonance and inductive effects. nih.govresearchgate.net This property significantly reduces the electron density of the indazole ring system, particularly the fused benzene (B151609) ring. researchgate.netquora.com This deactivation makes the aromatic portion of the indazole less susceptible to electrophilic aromatic substitution. quora.com Conversely, the reduced electron density can render the ring more susceptible to nucleophilic aromatic substitution, although such reactions are less common for this specific scaffold. The strong electron-withdrawing nature of the nitro group also increases the acidity of the N-H proton of the indazole ring, which can affect the conditions required for N-functionalization reactions.
Regioselective N-Functionalization and Protecting Group Strategies
The presence of two nitrogen atoms (N1 and N2) in the indazole ring presents a significant challenge for regioselectivity during functionalization reactions like alkylation and acylation. nih.gov The outcome of these reactions is highly dependent on reaction conditions and the electronic properties of the indazole core. nih.govbeilstein-journals.org
Selective N1 and N2 Alkylation and Acylation of the Indazole Nitrogen Atoms
Direct alkylation of N-H indazoles typically yields a mixture of N1 and N2 substituted products, often with poor selectivity. nih.govbeilstein-journals.org The ratio of these isomers is governed by a delicate balance of factors including the base, solvent, electrophile, and substituents on the indazole ring. beilstein-journals.org
N1-Alkylation: N1-substituted indazoles are often the thermodynamically more stable product. beilstein-journals.org Conditions that favor thermodynamic control, such as using sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF), can lead to high N1 selectivity. beilstein-journals.orgrsc.orgnih.gov The use of cesium carbonate has also been shown to favor N1 substitution, potentially through a chelation mechanism involving substituents at the C3 position. nih.govbeilstein-journals.org
N2-Alkylation: N2-alkylation is often favored under conditions of kinetic control. The N2 position can be more sterically accessible, and its reactivity is influenced by the tautomeric equilibrium between the 1H- and 2H-indazole forms. nih.govwuxibiology.com Studies on related indazoles have shown that specific conditions can be developed to favor the N2 isomer. beilstein-journals.orgnih.gov
The table below summarizes general conditions influencing regioselectivity in indazole alkylation, based on studies of similar scaffolds.
| Condition | Favored Isomer | Rationale |
| Base/Solvent | ||
| NaH in THF | N1 | Favors thermodynamic product |
| Cs₂CO₃ in Acetone/DMF | N1 | Potential chelation effects |
| KOH in Acetone | Mixture (N1/N2) | Dependent on other factors |
| Control | ||
| Thermodynamic | N1 | N1 isomer is generally more stable |
| Kinetic | N2 | N2 can be the faster-forming product |
Regioselective N-acylation tends to favor the formation of the N1-substituted product, which can sometimes be achieved via the isomerization of the initially formed N2-acylindazole to the more stable N1 regioisomer. beilstein-journals.org
Application of Protecting Groups for Targeted Synthesis
To achieve chemoselectivity and avoid undesired reactions at the indazole nitrogen during modifications at other positions (e.g., the C3-aldehyde), the use of a protecting group is essential. neliti.com A protecting group masks the reactive N-H functionality, allowing other transformations to be carried out selectively. utsouthwestern.edu
An ideal protecting group should be easy to install, stable to subsequent reaction conditions, and readily removable without affecting other functional groups. scribd.com For indazoles, common N-protecting groups include:
Carbamates: The tert-butoxycarbonyl (Boc) group is widely used. It can be installed using di-tert-butyl dicarbonate (B1257347) (Boc anhydride) and a base like DMAP. nih.gov The Boc group is stable to many reaction conditions but can be easily removed with acid.
Acyl Groups: While acylation itself is a functionalization, temporary acyl groups can serve as protecting groups.
Sulfonyl Groups: Groups like 2-(trimethylsilyl)ethanesulfonyl (SES) can offer orthogonal stability.
The application of a protecting group, for example at the N1 position, allows for unambiguous chemical manipulation of the aldehyde, nitro, or bromo functionalities. nih.gov Subsequent removal of the protecting group restores the original N-H indazole core, demonstrating a powerful strategy for targeted synthesis. neliti.com
Advanced Spectroscopic and Structural Characterization of 5 Bromo 7 Nitro 2h Indazole 3 Carbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of indazole derivatives, allowing for the clear differentiation between N-1 and N-2 substituted isomers. nih.gov The electronic environment of each proton and carbon atom is exquisitely sensitive to the substitution pattern on the bicyclic ring system, providing a detailed map of the molecule's connectivity and stereochemistry.
Proton (¹H) and Carbon-13 (¹³C) NMR Analysis for Connectivity and Substituent Effects
The ¹H and ¹³C NMR spectra of 5-bromo-7-nitro-2H-indazole-3-carbaldehyde are predicted to be highly informative, with the chemical shifts of the aromatic protons and carbons being significantly influenced by the electron-withdrawing effects of the bromo, nitro, and carbaldehyde groups.
In the ¹H NMR spectrum, the aldehyde proton is expected to resonate at a significantly downfield chemical shift, typically in the range of δ 10.0–10.5 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the indazole ring will also exhibit characteristic shifts. For comparison, the protons of the parent 1H-indazole-3-carboxaldehyde show signals between δ 7.37 and 8.14 ppm. nih.gov In the case of the 5-bromo analogue, the proton signals are shifted, with H-4 appearing as a doublet around δ 8.52 ppm. nih.gov The introduction of a nitro group at the 7-position in the 2H-indazole tautomer is expected to further shift the remaining ring protons downfield due to its strong electron-withdrawing nature. Specifically, the H-4 and H-6 protons would be anticipated to show distinct signals, with their chemical shifts and coupling constants providing clear evidence of their relative positions.
The ¹³C NMR spectrum will corroborate the structural assignments made from the ¹H NMR data. The carbonyl carbon of the aldehyde group is expected to appear significantly downfield, typically in the region of δ 185–195 ppm. For instance, the aldehyde carbon in 5-bromo-1H-indazole-3-carboxaldehyde is observed at δ 187.5 ppm. nih.gov The carbons of the aromatic ring will display a range of chemical shifts influenced by the substituents. The carbon atom attached to the bromine (C-5) would be expected in the range of δ 115-120 ppm, while the carbon bearing the nitro group (C-7) would be significantly deshielded. The remaining carbon signals can be assigned based on their expected chemical shifts and through correlation with the proton spectrum using 2D NMR techniques.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on data from analogous compounds)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-4 | 8.6 - 8.9 | C-4: 125 - 130 |
| H-6 | 8.0 - 8.3 | C-6: 120 - 125 |
| CHO | 10.1 - 10.4 | C=O: 187 - 192 |
| N-H | (broad, variable) | C-3: 145 - 150 |
| C-3a: 122 - 127 | ||
| C-5: 118 - 123 | ||
| C-7: 148 - 153 | ||
| C-7a: 140 - 145 |
Heteronuclear NMR (e.g., ¹⁵N) for Nitrogen Atom Characterization and Tautomeric State
Nitrogen-15 (¹⁵N) NMR spectroscopy, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, provides direct information about the electronic environment of the nitrogen atoms within the indazole ring. This technique is particularly valuable for determining the tautomeric state (1H vs. 2H) of the indazole system, as the chemical shifts of the nitrogen atoms are highly sensitive to their bonding environment.
In this compound, two distinct ¹⁵N signals would be expected for the pyrazole (B372694) ring nitrogens, and a third for the nitro group nitrogen. The chemical shift of the N-2 nitrogen would be characteristic of a substituted pyrazole-like nitrogen, while the N-1 nitrogen would have a different chemical shift reflecting its environment. The ¹⁵N chemical shift of the nitro group would be found in a region typical for nitro compounds. By comparing the observed ¹⁵N chemical shifts to those of known N-1 and N-2 substituted indazoles, the tautomeric form of the molecule can be definitively assigned.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Elucidating Complex Structures
Two-dimensional (2D) NMR techniques are essential for the complete and unambiguous assignment of all proton and carbon signals, especially for complex substituted heterocycles.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to confirm the connectivity between the aromatic protons on the benzene (B151609) portion of the indazole ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is invaluable for assigning the signals of protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for identifying quaternary carbons and for piecing together the molecular skeleton. For instance, correlations from the aldehyde proton to C-3, and from the ring protons to various carbons in the bicyclic system, would definitively establish the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This can be useful for confirming the relative positions of substituents and for determining the preferred conformation of the molecule.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of key functional groups.
The IR spectrum of this compound is expected to show characteristic absorption bands. A strong, sharp peak corresponding to the C=O stretch of the aldehyde group would be prominent, typically appearing in the range of 1680-1710 cm⁻¹. For comparison, 5-bromo-1H-indazole-3-carboxaldehyde shows a C=O stretch at 1663 cm⁻¹. nih.gov The N-H stretching vibration of the indazole ring would likely appear as a broad band in the region of 3200-3400 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group are expected to produce two strong bands, typically around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would appear in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration would be found in the fingerprint region, typically below 700 cm⁻¹.
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H (indazole) | Stretching | 3200 - 3400 (broad) |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C=O (aldehyde) | Stretching | 1680 - 1710 (strong) |
| C=C (aromatic) | Stretching | 1400 - 1600 |
| NO₂ | Asymmetric Stretch | 1500 - 1560 (strong) |
| NO₂ | Symmetric Stretch | 1300 - 1370 (strong) |
| C-N | Stretching | 1200 - 1350 |
| C-Br | Stretching | 500 - 700 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
The molecular ion peak ([M]⁺) in the mass spectrum of this compound would be expected at m/z corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
The fragmentation pattern would likely involve the initial loss of small, stable molecules or radicals. Common fragmentation pathways for such a compound could include:
Loss of the nitro group (NO₂) as a radical.
Loss of carbon monoxide (CO) from the aldehyde group.
Cleavage of the pyrazole ring.
Loss of the bromine atom.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₈H₄BrN₃O₃), HRMS would be able to confirm the molecular formula by matching the experimentally measured exact mass to the theoretically calculated mass with a high degree of accuracy (typically within a few parts per million). For instance, the HRMS data for 5-bromo-1H-indazole-3-carboxaldehyde shows a calculated m/z of 222.9507 for [M-H]⁻, with a found value of 222.9507, confirming its elemental composition. nih.gov A similar level of precision would be expected for the title compound, providing unequivocal confirmation of its identity.
Coupled Techniques (LC-MS, GC-MS) for Purity and Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable hyphenated techniques for the analysis of chemical compounds. They provide critical information on the purity of a sample and allow for the identification of components within a mixture by separating them chromatographically and then detecting them by mass.
For a compound like this compound, LC-MS would typically be the preferred method due to its likely polarity and thermal lability. The analysis would provide a chromatogram indicating the retention time of the main peak, and the mass spectrum associated with that peak would confirm the molecular weight (270.04 g/mol for C₈H₄BrN₃O₃). The isotopic pattern characteristic of a bromine-containing compound (two major isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 ratio) would be a key identifier in the mass spectrum. Purity would be assessed by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.
GC-MS analysis would be contingent on the compound's volatility and thermal stability. If suitable, it would yield a retention time and a mass spectrum, often with more detailed fragmentation patterns due to the higher-energy electron ionization (EI) source, which can aid in structural elucidation.
No specific LC-MS or GC-MS data for this compound is publicly available.
X-ray Diffraction Crystallography for Definitive Three-Dimensional Structural Elucidation
If a single crystal of this compound were analyzed, the resulting data would allow for the complete elucidation of its molecular structure. Key parameters such as the planarity of the indazole ring system, the orientation of the aldehyde and nitro functional groups relative to the ring, and intermolecular interactions (like hydrogen bonding or π-stacking) in the crystal lattice would be determined. This information is crucial for computational modeling and rational drug design.
No published X-ray crystallographic data for this compound could be located.
Chromatographic and Other Analytical Techniques for Purity Assessment and Compound Characterization
Beyond LC-MS and GC-MS, a range of other analytical techniques are routinely used to assess the purity and confirm the identity of synthesized compounds.
High-Performance Liquid Chromatography (HPLC) with UV detection is a primary method for purity assessment. A sample of this compound would be analyzed to produce a chromatogram. Purity is determined by the percentage of the area of the main peak. For related compounds like 5-bromo-1H-indazole-3-carbaldehyde, purities of ≥97% have been reported using gas chromatography (GC).
Thin-Layer Chromatography (TLC) is often used for rapid qualitative monitoring of reactions and for determining appropriate solvent systems for column chromatography purification. For the related compound 5-bromo-1H-indazole-3-carbaldehyde, purification has been achieved using column chromatography on silica (B1680970) gel.
Specific purity data from techniques like HPLC for this compound is not available in the searched literature.
Computational Chemistry and Theoretical Investigations of 5 Bromo 7 Nitro 2h Indazole 3 Carbaldehyde
Quantum Chemical Calculations for Electronic Structure and Conformation
Quantum chemical calculations are fundamental to exploring the electronic nature and three-dimensional structure of 5-bromo-7-nitro-2H-indazole-3-carbaldehyde. These methods solve the Schrödinger equation approximately to determine the molecule's electronic wavefunction and energy.
Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. nih.gov It is employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry, by finding the minimum energy on the potential energy surface. For this process, a functional, such as B3LYP, is combined with a basis set, like 6-311++G(d,p), to approximate the exchange-correlation energy. researchgate.netnih.gov The calculation systematically alters bond lengths, bond angles, and dihedral angles to locate the conformation with the lowest possible energy, representing the molecule's most probable structure in the gas phase. nih.gov The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum. nih.gov
Prediction and Analysis of Molecular Orbitals (HOMO-LUMO) and Electronic Transitions
The electronic properties and reactivity of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. nih.govresearchgate.net A small energy gap suggests that the molecule is more reactive and can be easily excited. researchgate.net
Computational methods like Time-Dependent DFT (TD-DFT) are used to predict the electronic absorption spectra (UV-Vis spectra) by calculating the energies of electronic transitions from occupied to unoccupied orbitals. researchgate.net This analysis helps in understanding the charge transfer characteristics within the molecule. researchgate.net For this compound, the analysis would likely reveal significant charge transfer from the indazole ring system to the electron-withdrawing nitro and carbaldehyde groups upon electronic excitation.
Table 1: Hypothetical Frontier Orbital Energies This table is illustrative and based on typical values for similar compounds, as specific published data for this compound is not available.
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -7.15 | Highest Occupied Molecular Orbital |
| LUMO | -3.20 | Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 3.95 | LUMO - HOMO |
Electrostatic Potential Surface (ESP) Mapping and Charge Distribution Analysis
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. nih.gov It maps the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different potential regions. Red typically signifies regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates areas of positive potential (electron-poor), which are prone to nucleophilic attack. nih.govresearchgate.net Green and yellow areas represent regions of near-zero or neutral potential. nih.gov
For this compound, an MEP map would likely show strong negative potential around the oxygen atoms of the nitro and carbaldehyde groups, identifying them as primary sites for electrophilic interaction. researchgate.net Conversely, positive potential would be expected around the hydrogen atoms, particularly the N-H proton of the indazole ring. This analysis is invaluable for predicting intermolecular interactions and the molecule's reactive behavior. researchgate.net
Theoretical Prediction of Spectroscopic Parameters
Computational chemistry also allows for the theoretical prediction of various spectroscopic parameters, which can be used to interpret and verify experimental data.
Calculation of NMR Chemical Shifts (GIAO Method)
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a common computational approach used to predict the ¹H and ¹³C NMR chemical shifts of a molecule. The calculation is performed on the DFT-optimized geometry. The computed isotropic shielding values are then referenced against a standard, typically Tetramethylsilane (TMS), to yield the chemical shifts (δ) in parts per million (ppm). These predicted shifts can be compared with experimental NMR data to confirm the molecular structure.
Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts This table is illustrative and based on typical values for similar compounds, as specific published data for this compound is not available.
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Carbaldehyde) | 185.2 |
| C-NO₂ | 148.5 |
| C-Br | 115.8 |
| C3a | 142.1 |
| C4 | 125.4 |
| C6 | 122.9 |
Prediction of Vibrational Frequencies (IR, Raman)
Theoretical vibrational analysis is performed on the optimized molecular structure to predict its infrared (IR) and Raman spectra. nih.gov This calculation determines the fundamental vibrational modes of the molecule, each with a specific frequency and intensity. nih.gov The predicted frequencies often require scaling with a correction factor to account for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental FT-IR and FT-Raman spectra. researchgate.net This analysis is crucial for assigning specific vibrational modes to the observed spectral bands, such as C=O stretching, N-H stretching, and the symmetric and asymmetric stretching of the NO₂ group. nih.gov
Table 3: Hypothetical Predicted Vibrational Frequencies This table is illustrative and based on typical values for similar compounds, as specific published data for this compound is not available.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | 3450 | Indazole ring N-H vibration |
| C-H Stretch (Aromatic) | 3105 | Aromatic C-H vibration |
| C=O Stretch | 1710 | Aldehyde carbonyl stretch |
| NO₂ Asymmetric Stretch | 1550 | Nitro group stretch |
| NO₂ Symmetric Stretch | 1355 | Nitro group stretch |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Computational Studies on Reactivity and Selectivity
Computational chemistry offers powerful tools to elucidate the intricacies of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. For a molecule like this compound, with its multiple functional groups, understanding its reactivity and selectivity is crucial for its potential applications in synthesis and materials science.
Reaction Path Analysis and Transition State Identification
The analysis of reaction pathways and the identification of transition states are fundamental to predicting the feasibility and outcome of a chemical transformation. Through methods such as Density Functional Theory (DFT), computational chemists can map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products.
For this compound, this analysis would be critical in understanding its behavior in various reactions, such as nucleophilic additions to the carbaldehyde group or substitutions on the indazole ring. The electronic effects of the bromo and nitro substituents would significantly influence the activation energies and the geometries of the transition states.
Table 1: Hypothetical Data for a Nucleophilic Addition Reaction Path Analysis
| Parameter | Value |
| Reaction Coordinate | C-Nu bond distance (Å) |
| Reactant Energy (kcal/mol) | 0.0 |
| Transition State Energy (kcal/mol) | 15.2 |
| Product Energy (kcal/mol) | -5.8 |
| Imaginary Frequency (cm⁻¹) | -250.4 |
Note: This table is illustrative and does not represent actual calculated data for this compound.
Solvent Effects Modeling on Reaction Energies and Barriers
The solvent environment can have a profound impact on reaction rates and equilibria. Computational models, such as the Polarizable Continuum Model (PCM), allow for the inclusion of solvent effects in theoretical calculations. These models treat the solvent as a continuous medium with a specific dielectric constant, providing a more realistic representation of reaction conditions.
For a polar molecule like this compound, modeling solvent effects would be essential for accurately predicting its reactivity. The stabilization of charged intermediates or transition states by a polar solvent could significantly lower reaction barriers, altering the predicted outcome of a reaction.
Advanced Computational Methods in Materials Science and Photophysical Properties
The unique electronic structure of functionalized indazoles suggests their potential application in materials science, particularly in the development of novel organic electronic materials and photophysically active compounds. Advanced computational methods are indispensable for predicting and understanding these properties.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for investigating the excited-state properties of molecules. It can be used to predict absorption and emission spectra, as well as to understand the nature of electronic transitions. For this compound, TD-DFT calculations could reveal its potential as a chromophore or fluorophore. The presence of the nitro group, a strong electron-withdrawing group, and the bromine atom could lead to interesting photophysical behaviors, such as intramolecular charge transfer (ICT) states.
Table 2: Hypothetical Photophysical Data from TD-DFT Calculations
| Property | Predicted Value |
| Maximum Absorption Wavelength (λmax) | 380 nm |
| Molar Absorptivity (ε) | 15,000 M⁻¹cm⁻¹ |
| Emission Wavelength (λem) | 450 nm |
| Fluorescence Quantum Yield (ΦF) | 0.25 |
| Nature of Transition | π → π* with ICT character |
Note: This table is illustrative and does not represent actual calculated data for this compound.
In the realm of materials science, computational methods can be used to predict properties such as charge mobility, ionization potential, and electron affinity, which are crucial for the design of organic semiconductors. By simulating the packing of molecules in the solid state, it is possible to gain insights into the bulk electronic properties of a material.
Exploration of Biological Activities and Structure Activity Relationships of 5 Bromo 7 Nitro 2h Indazole 3 Carbaldehyde Derivatives
General Overview of Biological Properties of Indazole Derivatives
The indazole scaffold is a prominent heterocyclic structure in medicinal chemistry, known for its diverse range of pharmacological activities. nih.govpnrjournal.comnih.gov Derivatives of indazole have been extensively studied and have shown a wide spectrum of biological properties, including anti-cancer, anti-inflammatory, antimicrobial, and antihypertensive effects. mdpi.comijcrt.org The versatility of the indazole ring allows for substitutions at various positions, leading to a wide array of compounds with distinct biological profiles. nih.govpnrjournal.com
Indazole-containing compounds have been successfully developed into clinically used drugs, such as the anti-emetic granisetron (B54018) and the non-steroidal anti-inflammatory drug benzydamine. The core structure is recognized as a "privileged" scaffold in drug discovery, meaning it can bind to multiple biological targets with high affinity. pnrjournal.com Research has demonstrated that indazole derivatives can act as inhibitors of various enzymes, including kinases, nitric oxide synthase (NOS), and DNA gyrase, which are implicated in a range of diseases from cancer to bacterial infections. nih.gov Their ability to mimic the structure of endogenous ligands, such as indoles, allows them to interact with biological receptors and enzymes, thereby modulating their function. The electronic properties of the indazole ring, characterized by a 10π electron aromatic system, contribute to its stability and ability to engage in various biological interactions. researchgate.net
Structure-Activity Relationship (SAR) Studies for Biological Potency
The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole ring. Structure-Activity Relationship (SAR) studies are crucial in understanding how different functional groups influence the potency and selectivity of these compounds.
Influence of the Bromine Substitution on Biological Activity
The introduction of a bromine atom to the indazole scaffold can significantly modulate its biological activity. The position of the bromine substituent is critical in determining its effect. For instance, derivatives of 6-bromo-1H-indazole have been synthesized and evaluated for their antimicrobial properties. researchgate.netbanglajol.info These studies indicate that the presence of bromine at the C6 position can confer potent activity against various bacterial and fungal strains. researchgate.netbanglajol.info Similarly, novel 4-bromo-1H-indazole derivatives have been developed as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a key bacterial cell division protein, demonstrating antibacterial activity. nih.gov
Impact of the Nitro Group on Biological Effects
The nitro group is a strong electron-withdrawing group that can profoundly influence the physicochemical and biological properties of the indazole ring. The presence of a nitro group, particularly at the C7 position, has been associated with potent inhibitory activity against nitric oxide synthase (NOS) isoforms. nih.govnih.gov 7-Nitroindazole is a well-known selective inhibitor of neuronal NOS (nNOS) and has been used extensively as a pharmacological tool to study the roles of nitric oxide in various physiological and pathological processes. biotium.comtaylorandfrancis.com
The electron-withdrawing nature of the nitro group can enhance the acidity of the N-H proton of the indazole ring and alter the electron distribution within the aromatic system, which can be crucial for binding to target enzymes. Furthermore, nitro-substituted indazole derivatives have demonstrated antiproliferative activity against various cancer cell lines. researchgate.netresearchgate.net For example, certain 6-nitro- and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives have shown notable activity against lung carcinoma cells. The metabolic reduction of the nitro group under hypoxic conditions, often found in solid tumors, can also lead to the formation of cytotoxic species, contributing to their anticancer effects.
Role of the Aldehyde Functionality and Its Derivatizations at C3
The C3 position of the indazole ring is a key site for functionalization, and the presence of an aldehyde group at this position opens up a plethora of possibilities for creating diverse derivatives with a wide range of biological activities. Indazole-3-carbaldehyde serves as a versatile intermediate for the synthesis of more complex molecules. derpharmachemica.com The aldehyde group itself can participate in interactions with biological targets or can be chemically modified to introduce different functionalities.
Derivatization of the C3-aldehyde into carboxamides has led to the development of potent enzyme inhibitors. For instance, 1H-indazole-3-carboxamide derivatives have been identified as potent and selective inhibitors of p21-activated kinase 1 (PAK1), which is implicated in tumor progression. nih.gov Other modifications of the C3 position have resulted in compounds with antibacterial and anti-inflammatory activities. The ability to easily modify the aldehyde group allows for the fine-tuning of the molecule's properties to optimize its biological activity and selectivity.
Conformational and Electronic Effects of the Indazole Ring System on Bioactivity
Computational modeling and conformational analysis have been employed to understand the structural features required for the bioactivity of certain indazole derivatives. researchgate.net These studies have shown that the relative orientation of substituents and their ability to form specific interactions, such as hydrogen bonds, are critical for their biological effects. The electronic properties of the indazole ring, including its aromaticity and the distribution of electron density, are influenced by the attached substituents. researchgate.net For example, electron-withdrawing groups like the nitro group and electron-donating groups can alter the reactivity and binding affinity of the molecule. The interplay between the conformational flexibility and the electronic properties of the indazole ring system is a key determinant of its bioactivity. Modeling studies of 7-substituted indazole derivatives have suggested that bulky substituents at the 7-position can create steric hindrance, affecting their interaction with enzymes like nNOS. nih.gov
Enzyme Inhibition Studies
A significant area of research for indazole derivatives has been their potential as enzyme inhibitors. The specific substitution pattern of 5-bromo-7-nitro-2H-indazole-3-carbaldehyde suggests that it could be a potent inhibitor of various enzymes.
Notably, a closely related compound, 3-bromo-7-nitroindazole (B43493), has been identified as a potent inhibitor of nitric oxide synthase (NOS), particularly the neuronal isoform (nNOS). medchemexpress.comprobechem.comebiohippo.com Studies have shown that 3-bromo-7-nitroindazole is more potent than the parent compound, 7-nitroindazole, in inhibiting rat cerebellar NOS. This highlights the synergistic effect of the bromine and nitro substitutions on the indazole core in enhancing enzyme inhibitory activity. The aldehyde at the C3 position in this compound could further influence its interaction with the enzyme's active site.
The table below summarizes the inhibitory activity of 3-bromo-7-nitroindazole against different NOS isoforms, providing insight into the potential activity of the title compound.
| Compound | Enzyme Target | Source | IC50 (μM) | Reference |
|---|---|---|---|---|
| 3-bromo-7-nitroindazole | nNOS | Rat Cerebellum | 0.17 | nih.govprobechem.com |
| 3-bromo-7-nitroindazole | eNOS | Bovine Endothelial Cells | 0.86 | nih.govprobechem.com |
| 3-bromo-7-nitroindazole | iNOS | Rat Lung | 0.29 | nih.govprobechem.com |
| 7-nitroindazole | nNOS | Rat Cerebellum | 0.71 | nih.gov |
| 7-nitroindazole | eNOS | Bovine Endothelial Cells | 0.78 | nih.gov |
| 7-nitroindazole | iNOS | Rat Lung | 5.8 | nih.gov |
Beyond NOS inhibition, other indazole derivatives have been shown to inhibit a range of other enzymes. For example, some indazole derivatives act as bacterial DNA gyrase inhibitors, demonstrating their potential as antibacterial agents. nih.gov Furthermore, as previously mentioned, derivatives of 1H-indazole-3-carboxamide are effective inhibitors of PAK1 kinase. nih.gov Given the structural features of this compound, it is plausible that it and its derivatives could be investigated as inhibitors for a variety of enzymes.
Kinase Inhibition (e.g., Tyrosine Kinases, Threonine Kinases, Protein Kinase C)
Indazole derivatives are recognized as a significant class of compounds in the development of kinase inhibitors. rsc.org Kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is implicated in diseases like cancer. ed.ac.ukacs.org The indazole scaffold serves as a versatile template for designing molecules that can bind to the ATP-binding pocket of various kinases, including tyrosine kinases and threonine kinases. ed.ac.ukacs.org While research on this compound itself is specific, the broader family of indazole derivatives has yielded clinically approved drugs, demonstrating the scaffold's value in this area. nih.gov The development of these inhibitors often involves modifying the indazole core to achieve high potency and selectivity for the target kinase, thereby minimizing off-target effects. ed.ac.uk
Nitric Oxide Synthase (NOS) Inhibition (nNOS, iNOS, eNOS)
Derivatives of indazole, particularly those with a nitro group, have been identified as inhibitors of nitric oxide synthase (NOS). For instance, 7-nitro indazole is a known inhibitor of NOS. nih.gov The NOS family of enzymes (nNOS, iNOS, and eNOS) is responsible for the production of nitric oxide, a signaling molecule with diverse physiological roles. cerradopub.com.br Inhibition of NOS can be a therapeutic strategy in conditions associated with excessive nitric oxide production. Studies on various amino derivatives have explored their interaction with the nitric oxide synthase enzyme, indicating that specific chemical features can modulate its biological activity. cerradopub.com.br The presence of the 7-nitro group on the indazole ring in the parent compound suggests that its derivatives could be explored for similar inhibitory activities against different NOS isoforms.
Other Enzyme Targets (e.g., IDO1 enzyme, Xanthine Oxidase, Bacterial Cystathionine (B15957) γ-Lyase)
The therapeutic potential of indazole derivatives extends beyond kinases and NOS. One notable area of investigation is the inhibition of bacterial enzymes as a strategy to combat antibiotic resistance. Specifically, 6-bromoindazole-based compounds have been synthesized and evaluated as potential inhibitors of bacterial cystathionine γ-lyase (CGL). nih.govnih.gov This enzyme is involved in hydrogen sulfide (B99878) (H₂S) production in pathogens like Staphylococcus aureus and Pseudomonas aeruginosa, which protects them from oxidative stress. nih.gov By inhibiting CGL, these compounds can enhance the efficacy of conventional antibiotics. nih.govnih.govresearchgate.net This highlights the potential of bromo-indazole scaffolds, such as the one found in this compound, to serve as a basis for developing antibiotic potentiators. nih.gov
Antiprotozoal Efficacy and Associated Mechanisms
Indazole derivatives, particularly 5-nitroindazoles, have demonstrated significant promise as antiprotozoal agents. nih.govnih.govnih.govsemanticscholar.orgmdpi.com Their activity has been documented against a range of protozoan parasites responsible for neglected tropical diseases.
Activity against Trypanosoma cruzi (Chagas Disease) and Proposed Mechanisms (e.g., Oxidative Stress)
Numerous studies have highlighted the potent trypanocidal activity of 5-nitroindazole (B105863) derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. nih.govmdpi.com These compounds have shown efficacy against different stages of the parasite's life cycle, including epimastigotes, trypomastigotes, and intracellular amastigotes. mdpi.comresearchgate.net
The primary proposed mechanism of action involves the activation of the nitro group by parasitic nitroreductases (NTRs). mdpi.comnih.gov This enzymatic reduction generates reactive oxygen species (ROS) and other radical species, inducing significant oxidative stress within the parasite. mdpi.com This leads to cellular damage and ultimately triggers apoptosis-like cell death in the parasite. mdpi.com Certain 5-nitro-2-picolyl-indazolin-3-one derivatives have exhibited particularly favorable trypanocidal activity, with selectivity indices superior to the reference drug nifurtimox. mdpi.com The lipophilicity of the compounds has been shown to influence their activity, with compounds of intermediate polarity demonstrating high efficacy. mdpi.com
| Compound Derivative | Parasite Stage | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 5-nitro-2-picolyl-indazolin-3-one (5a) | Epimastigotes | 1.1 ± 0.3 | mdpi.com |
| 5-nitro-2-picolyl-indazolin-3-one (5a) | Trypomastigotes | 5.4 ± 1.0 | mdpi.com |
| 1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (Compound 16) | Intracellular Amastigotes (Y strain) | 0.41 | nih.gov |
| 2-benzyl-1-propyl-5-nitroindazolin-3-one (22) | Amastigotes (Tulahuen strain) | 3.56 ± 0.99 | researchgate.net |
| 2-benzyl-1-butyl-5-nitroindazolin-3-one (24) | Amastigotes (Tulahuen strain) | 6.31 ± 1.04 | researchgate.net |
Activity against Leishmania spp. (Leishmaniasis)
The antiprotozoal activity of the 5-nitroindazole scaffold also extends to Leishmania species. nih.govsemanticscholar.orgnih.govresearchgate.net Derivatives of 2-benzyl-5-nitroindazolin-3-one have been tested against Leishmania amazonensis, showing potent and selective activity. nih.govsemanticscholar.orgnih.govresearchgate.net Several of these compounds displayed inhibitory concentrations in the sub-micromolar range against the promastigote stage and were as active as the reference drug Amphotericin B against the clinically relevant intracellular amastigote stage. nih.govnih.govresearchgate.net
Structure-activity relationship (SAR) studies have indicated that hydrophilic substituents at position 1 of the 2-benzyl-5-nitroindazolin-3-one core play a key role in improving the selectivity profile of these compounds. nih.govnih.govresearchgate.net The derivative 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate, for example, demonstrated an IC₅₀ of 0.46 µM against amastigotes with a high selectivity index of 875. nih.gov Furthermore, 3-alkoxy-1-benzyl-5-nitroindazole derivatives have also shown promising in vitro results against several Leishmania species, including L. infantum and L. mexicana. mdpi.com
| Compound Derivative | Parasite/Stage | IC₅₀ (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate | L. amazonensis Amastigotes | 0.46 ± 0.01 | 875 | nih.gov |
| 3-((1-benzyl-5-nitro-1H-indazol-3-yl)oxy)-N,N-dimethylpropan-1-amine (NV6) | L. amazonensis Amastigotes | 0.43 | 71 | mdpi.com |
| 3-((1-benzyl-5-nitro-1H-indazol-3-yl)oxy)-N,N-dimethylpropan-1-amine (NV6) | L. infantum Amastigotes | 3.8 | 16 | mdpi.com |
Activity against Trichomonas vaginalis (Trichomoniasis)
The efficacy of nitro-containing heterocyclic compounds against Trichomonas vaginalis, the parasite causing trichomoniasis, is well-established, with 5-nitroimidazoles like metronidazole (B1676534) being the standard treatment. nih.govnih.gov While much of the literature focuses on the nitroimidazole scaffold, indazole derivatives have also been investigated for their activity against this protozoan. nih.govnih.gov The presence of a nitro group is a key feature for antitrichomonal activity. nih.govnih.gov Given the structural similarities and the shared importance of the nitro group for antiparasitic action, derivatives of this compound represent a class of compounds with potential for development as new antitrichomonal agents, particularly in the context of emerging resistance to standard 5-nitroimidazole drugs. nih.gov
Antimicrobial Properties (Antibacterial, Antifungal)
No studies detailing the synthesis and evaluation of this compound derivatives for antibacterial or antifungal properties were identified. Research on other substituted indazoles has shown that the indazole scaffold can be a promising starting point for the development of new antimicrobial agents. These studies often explore how different substituents on the indazole ring influence the spectrum and potency of antimicrobial activity. Without specific data on the derivatives of this compound, it is not possible to provide an analysis of their potential antimicrobial effects or to compile a data table of their activity.
Receptor Binding and Modulation Studies (e.g., 5-HT3 Receptors, Estrogen Receptors, MCHR1)
There is no available research on the interaction of this compound derivatives with 5-HT3 receptors, estrogen receptors, or melanin-concentrating hormone receptor 1 (MCHR1). The broader class of indazole derivatives has been investigated for activity at various receptors. For example, certain indazole-containing compounds have been explored as antagonists for the 5-HT3 receptor, which are used as antiemetics. Similarly, the indazole scaffold has been utilized in the design of ligands for estrogen receptors. However, these findings are not directly applicable to the specific derivatives requested in this article, and no binding affinity or modulation data can be presented.
Other Pharmacological Profiles (e.g., Anti-inflammatory, Neuroprotective, HIV Protease Inhibition, Antispermatogenic Agents)
A literature search did not yield any studies on the anti-inflammatory, neuroprotective, HIV protease inhibitory, or antispermatogenic properties of derivatives of this compound. While the general class of indazole derivatives has shown promise in these areas, with some compounds exhibiting potent anti-inflammatory effects and others being investigated as HIV protease inhibitors or antispermatogenic agents, this information is not specific to the derivatives of the compound . Therefore, a detailed account of these pharmacological profiles and a corresponding data table cannot be provided.
Concluding Remarks and Future Research Perspectives
Summary of Key Research Findings for 5-Bromo-7-nitro-2H-indazole-3-carbaldehyde
As of late 2025, dedicated research focusing exclusively on the synthesis, characterization, and biological evaluation of this compound is not extensively documented in publicly available literature. However, the compound's structure allows for several key inferences based on the well-established chemistry of its constituent functional groups.
Synthetic Intermediate: The primary value of this compound lies in its potential as a building block. The aldehyde at the C3 position is a crucial functional handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and condensations to form various heterocyclic systems. nih.govrsc.org
Modulator of Electronic Properties: The presence of two strong electron-withdrawing groups, bromide at C5 and nitro at C7, significantly influences the electronic nature of the indazole ring. This can impact the reactivity of the scaffold and its potential interactions with biological targets.
Tautomeric Form: The specified 2H-indazole tautomer is generally less thermodynamically stable than the 1H-indazole form. researchgate.net Its synthesis and stabilization are key chemical challenges, and its distinct geometry compared to the 1H tautomer could lead to unique biological activities.
Emerging Trends in Indazole Chemistry and Biology
The broader field of indazole chemistry is dynamic and continually expanding, driven by the scaffold's proven success in drug discovery. Several key trends are shaping the future of this area.
Kinase Inhibition: Indazole derivatives are prominent as kinase inhibitors for cancer therapy. nih.govrsc.org Marketed drugs like Axitinib and Pazopanib validate the indazole core as a privileged structure for targeting the ATP-binding site of various kinases. bohrium.com Current research focuses on developing inhibitors with greater selectivity for specific kinases (e.g., VEGFR, FGFR, ALK) to improve efficacy and reduce side effects. nih.govnih.gov
Antimicrobial Agents: There is growing interest in indazoles as novel antibacterial and antiprotozoal agents to combat rising antimicrobial resistance. nih.gov Some derivatives have shown potent activity against clinically relevant pathogens, including drug-resistant strains, by targeting essential bacterial enzymes like DNA gyrase. nih.gov
Anti-inflammatory and Neuroprotective Agents: Researchers are exploring indazole derivatives for their potential in treating inflammatory diseases and neurodegenerative disorders. researchgate.netresearchgate.nettaylorandfrancis.com Their mechanisms often involve the modulation of key signaling pathways implicated in inflammation and neuronal function. acs.org
Advanced Synthetic Methodologies: Modern synthetic chemistry is focused on developing more efficient, sustainable, and regioselective methods for constructing and functionalizing the indazole core. This includes transition metal-catalyzed reactions, C-H activation, and photocatalysis, which allow for novel molecular architectures. nih.govresearchgate.net
Table 1: Biological Activities of Selected Indazole Derivatives
| Indazole Derivative Class | Primary Biological Activity | Example Target | Reference |
|---|---|---|---|
| 3-Aminoindazoles | Anticancer (Kinase Inhibition) | ALK, VEGFR | nih.govnih.gov |
| 5-Nitroindazoles | Antiprotozoal, Antineoplastic | Not specified | taylorandfrancis.com |
| Indazole-Pyrimidines | Anticancer (VEGFR-2 Inhibition) | VEGFR-2 | nih.gov |
| 6-Bromo-1H-indazoles | Anticancer | Not specified | researchgate.net |
| General Indazoles | Antibacterial (Gyrase Inhibition) | Gyrase B | nih.gov |
Future Directions for Synthetic Development of this compound and Analogs
The synthesis of this compound presents a specific and interesting challenge. Future synthetic efforts should focus on regioselective strategies that favor the 2H-tautomer.
Novel Cyclization Strategies: While the nitrosation of indoles is a known route to 1H-indazole-3-carbaldehydes, nih.govrsc.org new methods are needed for the 2H isomer. Multi-component reactions starting from appropriately substituted benzaldehydes or reductive cyclization of ortho-nitrobenzylamines could provide viable pathways. researchgate.netorganic-chemistry.org Transition metal-catalyzed methods, such as Rh(III)-catalyzed C-H activation of azobenzenes and subsequent reaction with an aldehyde synthon, offer modern and efficient routes to N-aryl-2H-indazoles which could be adapted. researchgate.netnih.gov
Post-Functionalization: An alternative approach involves the synthesis of the 2H-indazole core first, followed by late-stage introduction of the bromo, nitro, and carbaldehyde functionalities. This would allow for the creation of a diverse library of analogs by varying the order and type of functionalization.
Green Chemistry Approaches: Future synthetic protocols should aim to be more environmentally friendly, utilizing greener solvents, catalyst systems (like copper nanoparticles), and energy sources (such as ultrasound or visible light) to improve sustainability. organic-chemistry.org
Prospects for Further Biological and Mechanistic Investigations
Given its unique substitution pattern, this compound and its derivatives are prime candidates for biological screening and mechanistic studies.
Library Synthesis and Screening: The aldehyde group can be readily converted into a diverse array of functionalities (amines, imines, oximes, heterocycles), enabling the creation of a focused library of compounds. This library could be screened against various targets, with a primary focus on protein kinases, bacterial enzymes, and protozoan parasites, given the established activities of related indazoles. nih.govnih.govtaylorandfrancis.com
Covalent Inhibition: The aldehyde moiety makes these compounds interesting candidates for investigation as covalent inhibitors. The aldehyde can form reversible or irreversible covalent bonds with nucleophilic residues (like cysteine or lysine) in an enzyme's active site, potentially leading to high potency and prolonged duration of action.
Mechanistic Probes: The nitro group is a redox-active functionality. nih.gov Derivatives of this compound could be investigated for their ability to generate reactive oxygen species (ROS) or interfere with cellular redox homeostasis, which is a known anticancer and antimicrobial mechanism. Mechanistic studies could clarify whether the biological activity of these compounds stems from specific target engagement, covalent modification, or broader effects on cellular physiology.
Q & A
Q. What are the optimized synthetic routes for 5-bromo-7-nitro-2H-indazole-3-carbaldehyde, and how can purity be ensured?
Q. What are the common reactivity patterns of this compound in substitution or cross-coupling reactions?
- Methodological Answer : The bromine at position 5 is highly reactive in nucleophilic aromatic substitution (e.g., with amines) or transition-metal-catalyzed couplings (e.g., Buchwald-Hartwig amination). The aldehyde at position 3 participates in condensation reactions (e.g., hydrazone formation). Nitro groups at position 7 can be reduced to amines (H₂/Pd-C) for further functionalization .
Advanced Research Questions
Q. How to design experiments to study structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
-
Variable Design : Systematically modify substituents (e.g., replace bromine with fluorine, reduce nitro to amine) and assess bioactivity (e.g., α-glucosidase inhibition).
-
Assays : Use enzymatic assays (e.g., α-glucosidase IC₅₀ determination) and DPPH radical scavenging for antioxidant potential. Compare results with computational docking (AutoDock Vina) to correlate substituent effects with binding affinity .
- Data Table : SAR Example (α-Glucosidase Inhibition)
| Derivative | Substituent (Position) | IC₅₀ (µM) | Docking Score (kcal/mol) |
|---|---|---|---|
| Parent | Br (5), NO₂ (7) | 12.3 | -8.2 |
| Derivative A | F (5), NH₂ (7) | 8.7 | -9.5 |
Q. How to resolve contradictions in reported bioactivity data for this compound and its analogs?
- Methodological Answer : Contradictions often arise from assay variability (e.g., enzyme source, buffer pH) or impurities. Strategies include:
- Reproducibility Checks : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C).
- Meta-Analysis : Compare datasets across studies to identify confounding variables (e.g., solvent effects in DPPH assays) .
- Control Experiments : Test compound stability under assay conditions (e.g., HPLC monitoring for degradation) .
Q. What computational approaches predict the reactivity or target interactions of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry (Gaussian 09, B3LYP/6-31G*) to predict electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) : Simulate binding to targets (e.g., α-glucosidase) using GROMACS to assess stability of ligand-protein interactions.
- QSAR Modeling : Train models on derivative libraries to correlate substituents with activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
